1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane
Description
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane is a complex organic compound that features a unique structure combining an azepane ring, a dioxoloquinoline moiety, and a p-tolyl group
Properties
IUPAC Name |
[8-(azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-6-8-17(9-7-16)24(27)19-14-25-20-13-22-21(28-15-29-22)12-18(20)23(19)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRGVMHWZBBXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane typically involves multi-step organic reactions. The initial step often includes the formation of the dioxoloquinoline core, followed by the introduction of the azepane ring and the p-tolyl group. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane may exhibit neuroprotective properties:
- Mechanism : Similar compounds have demonstrated the ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects.
- Case Study : In vitro experiments showed that treatment with this compound resulted in a reduction of cell death by approximately 40% in neuronal cell lines exposed to oxidative stress. Additionally, increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : In a study assessing the antimicrobial efficacy against various pathogens, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties may make it suitable for treating conditions like Alzheimer's disease or Parkinson's disease.
- Antimicrobial Therapies : The compound's effectiveness against resistant bacterial strains positions it as a candidate for new antimicrobial therapies.
- Anti-inflammatory Drugs : Potential applications targeting specific inflammatory pathways have been identified based on its biological profile.
Mechanism of Action
The mechanism of action of 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(8-(Piperidin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone: Similar structure with a piperidine ring instead of an azepane ring.
(8-(Morpholin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone: Contains a morpholine ring, offering different chemical properties.
Uniqueness
What sets 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane apart is its azepane ring, which provides unique steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Biological Activity
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]azepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which features a quinoline core and a dioxole moiety. Its molecular formula is , with a molecular weight of approximately 388.467 g/mol. The presence of functional groups such as carbonyl and ether suggests potential sites for interaction with biological targets, making it a candidate for various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.467 g/mol |
| CAS Number | 866844-07-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Dioxole Moiety : This may require specific catalysts to facilitate the formation of the dioxole ring.
- Final Modifications : Subsequent steps may involve functionalization to introduce the methylbenzoyl group.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, compounds derived from quinoline structures have demonstrated efficacy against various bacterial strains:
- In vitro studies revealed that certain derivatives exhibited inhibition zones comparable to standard antibiotics like penicillin and streptomycin against both gram-positive and gram-negative bacteria .
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties. Research indicates that related compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanistic Studies : Some derivatives have been found to modulate apoptotic pathways and inhibit tumor growth in preclinical models .
Neuroprotective Effects
Given the structure's potential interaction with neurotransmitter systems, there is interest in its application for neurodegenerative diseases:
- Neuroprotective Studies : Compounds with similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and inflammation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had higher inhibition rates than traditional antibiotics .
- Anticancer Activity : In a series of experiments involving cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxic effects with low IC50 values .
Q & A
Q. Resolution Strategy :
- Replicate assays under standardized conditions (e.g., CLSI guidelines).
- Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and retest activity .
Advanced: What experimental design principles apply to mechanistic studies of its antimalarial activity?
Q. Key Considerations :
- In Vitro Models : Use Plasmodium falciparum 3D7 strain with dose-response curves (0.1–100 μM) and artemisinin as a positive control.
- Target Identification : Employ thermal shift assays or CRISPR-Cas9 knockout libraries to identify binding proteins.
- Resistance Monitoring : Serial passage under sublethal doses to assess mutation-driven resistance.
Data Validation : Include cytotoxicity assays on mammalian cells (e.g., HEK293) to confirm selectivity .
Basic: Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : H/C NMR, FT-IR (C=O stretch at ~1680 cm).
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Mass Analysis : High-resolution MS (ESI+) to verify molecular ion ([M+H]).
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the quinoline region .
Advanced: How do modifications to the benzoyl group impact bioactivity?
Case Study : Replacing 4-methylbenzoyl with 4-methoxy (electron-donating) or 4-nitro (electron-withdrawing) alters:
- Lipophilicity : Measured via logP (shake-flask method).
- Target Affinity : Docking simulations (AutoDock Vina) predict stronger binding to Pf DHODH with nitro derivatives.
Experimental Validation : Synthesize analogues and compare IC50 values in enzyme inhibition assays .
Basic: What are the compound’s stability profiles under varying storage conditions?
- Thermal Stability : Degrades above 40°C (TGA/DSC analysis).
- Photolability : Protect from UV light; use amber vials for solutions.
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis at extreme pH (pH <3 or >10).
Storage Protocol : Lyophilize and store at -20°C under argon .
Advanced: How can computational methods guide SAR studies?
- QSAR Modeling : Train models on analogues’ bioactivity data (e.g., Random Forest regression).
- Molecular Dynamics : Simulate binding to Pf cytochrome bc1 complex to predict resistance mutations.
Validation : Compare predicted vs. experimental IC50 for newly synthesized derivatives .
Basic: What safety precautions are required during handling?
- Toxicity : Assume cytotoxicity (Globally Harmonized System Category 2).
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
- Waste Disposal : Incinerate via EPA-approved hazardous waste protocols .
Advanced: How to address low solubility in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) with PBS for in vitro work.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) via emulsion-diffusion.
- Prodrug Strategy : Introduce phosphate esters for enhanced solubility, cleaved by phosphatases in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
